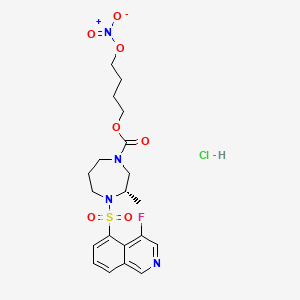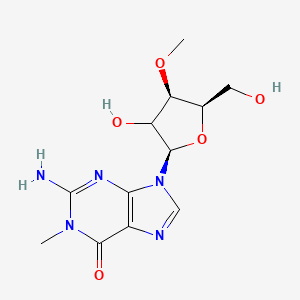
1,3'-Dimethylguanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3'-二甲基鸟苷是一种从鸟苷(一种嘌呤核苷)衍生的修饰核苷。其特征是在鸟嘌呤碱基的 1 和 3' 位添加甲基。 这种化合物存在于各种 RNA 分子中,包括转运 RNA (tRNA) 和核糖体 RNA (rRNA),在这些分子的稳定性和功能中发挥作用 .
准备方法
合成路线和反应条件
1,3'-二甲基鸟苷的合成通常涉及鸟苷的甲基化。一种常见的方法是使用甲基化试剂,如甲基碘或硫酸二甲酯,在氢氧化钠或碳酸钾等碱的存在下。 反应通常在有机溶剂(如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO))中,在升高的温度下进行 .
工业生产方法
1,3'-二甲基鸟苷的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的仔细控制,以确保高产率和纯度。 连续流反应器和自动化系统的使用可以提高生产过程的效率和可扩展性 .
化学反应分析
反应类型
1,3'-二甲基鸟苷会发生各种化学反应,包括:
氧化: 它可以被氧化成相应的氧代衍生物。
还原: 还原反应可以将其还原回鸟苷或其他还原形式。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可以产生氧代衍生物,而取代可以产生各种功能化的鸟苷衍生物 .
科学研究应用
1,3'-二甲基鸟苷具有多种科学研究应用,包括:
化学: 它被用作合成修饰核酸和核苷类似物的构建块。
生物学: 它在 RNA 结构和功能的研究中发挥作用,特别是在 tRNA 和 rRNA 中。
医学: 正在研究其潜在的治疗应用,包括抗病毒和抗癌活性。
工业: 它用于生产用于研究和治疗目的的合成 RNA 分子 .
作用机制
1,3'-二甲基鸟苷通过各种机制发挥作用,包括:
抑制 DNA 合成: 它可以干扰 DNA 合成,导致细胞增殖抑制。
诱导细胞凋亡: 它可以在某些癌细胞中诱导程序性细胞死亡(凋亡)。
激活 Toll 样受体 7: 它可以通过激活 Toll 样受体 7 (TLR7) 激活免疫反应,导致细胞因子和其他免疫介质的产生
相似化合物的比较
类似化合物
7-甲基鸟苷: 另一种甲基化的鸟苷衍生物,常见于真核 mRNA 的帽结构中。
N2,N2-二甲基鸟苷: 一种在 tRNA 和 rRNA 中发现的二甲基化的鸟苷衍生物。
独特性
1,3'-二甲基鸟苷因其独特的甲基化模式而独一无二,这种模式赋予了其独特的化学和生物学特性。 它能够参与各种化学反应以及其在 RNA 稳定性和功能中的作用使其成为科学研究中的宝贵化合物 .
属性
分子式 |
C12H17N5O5 |
|---|---|
分子量 |
311.29 g/mol |
IUPAC 名称 |
2-amino-9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1-methylpurin-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-16-10(20)6-9(15-12(16)13)17(4-14-6)11-7(19)8(21-2)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15)/t5-,7?,8+,11-/m1/s1 |
InChI 键 |
FKWCSDZDAGWXEN-DWVWSIQXSA-N |
手性 SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)OC)O |
规范 SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


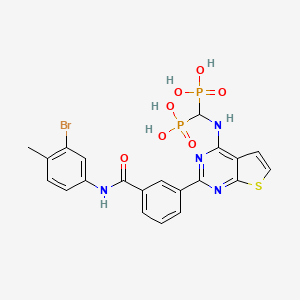

![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12402499.png)

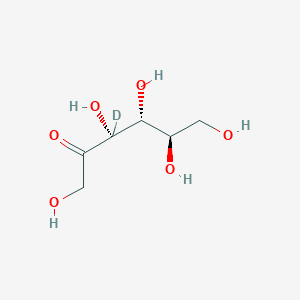
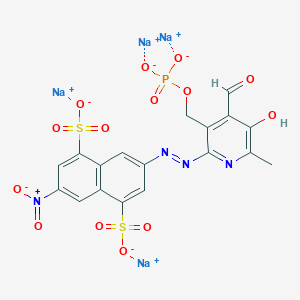


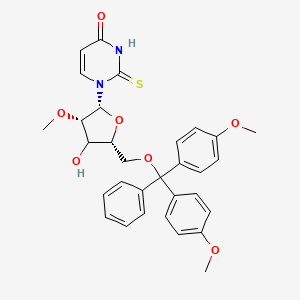
![L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B12402528.png)
![(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12402535.png)
